molecular formula C9H8Cl2O2 B1487544 1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one CAS No. 777067-72-8

1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one

Cat. No. B1487544
M. Wt: 219.06 g/mol
InChI Key: GTXATAAOUWENOM-UHFFFAOYSA-N
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Description

“1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one” is a chemical compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one” consists of a propanone group attached to a dichlorinated phenol group . The detailed investigation of bond lengths and bond angles is necessary to comprehend the geometrical framework .

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : This compound is used in the synthesis of various pharmaceutical drugs . It’s a key ingredient in the development of new drugs due to its broad range of chemical and biological properties .
    • Methods of Application : The compound is synthesized and incorporated into various drug formulations. The exact methods and procedures can vary widely depending on the specific drug being developed .
    • Results or Outcomes : The derivatives of this compound show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

1-(3,4-dichloro-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-7(12)5-3-4-6(10)8(11)9(5)13/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXATAAOUWENOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichloro-2-hydroxyphenyl)propan-1-one

Synthesis routes and methods

Procedure details

20 g (122.7 mmol) of 2,3-dichlorophenol in 122 ml of dichloromethane and 13.8 ml of pyridine are admixed dropwise at 0° C. with 11.3 ml (128 mmol) of propionyl chloride. The mixture is stirred for 16 hours and 100 ml of 2 M hydrochloric acid are added. The mixture is extracted with dichloromethane and the extracts are washed with water. Drying over sodium sulphate and the removal of the solvent in vacuo give 25.2 g of 2,3-dichlorophenyl propionate. 25.2 g (115.2 mmol) of 2,3-dichlorophenyl propionate in 12 ml of 1,2-dichlorobenzene are added dropwise to 15.4 g (115.2 mmol) of aluminum trichloride in 12 ml of 1,2-dichlorobenzene and the mixture is subsequently stirred at 100° C. for 5 hours. It is cooled, diluted with dichloromethane and poured cautiously onto a mixture of 2 M hydrochloric acid and ice. The phases are separated, extraction is carried out with dichloromethane and the extracts are washed with water and saturated sodium chloride solution and dried over sodium sulphate. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate 10-25%) to give 22.1 g of 1-(3,4-dichloro-2-hydroxyphenyl)propan-1-one. 22.1 g (101 mmol) of 1-(3,4-dichloro-2-hydroxyphenyl)propan-1-one are dissolved in 150 ml of acetone and the solution is admixed with 25.9 g (187 mmol) of potassium carbonate and 11.4 ml (183 mmol) of methyl iodide. The mixture is boiled under reflux for 16 hours and then the solvent is largely removed. The residue is poured into saturated sodium chloride solution and extracted with diethyl ether. The extracts are dried over sodium sulphate to give, following the removal of the solvent in vacuo, 23.2 g of 1-(3,4-dichloro-2-methoxyphenyl)propan-1-one. 29 g (444 mmol) of zinc dust and 0.69 g (2.5 mmol) of lead(II) chloride are suspended in 296 ml of THF and the suspension is admixed at 0° C. with 27.8 ml (174 mmol) of dibromomethane. The mixture is stirred at room temperature for a further 30 minutes and admixed dropwise at 0° C. with 49 ml (49 mmol) of a 1 M titanium(IV) chloride solution in dichloromethane. The cooling bath is removed and, after an hour, the reaction mixture is cooled again to 0° C. 11.5 g (49 mmol) of 1-(3,4-dichloro-2-methoxyphenyl)propan-1-one in 65 ml of THF are added dropwise. Stirring is carried out at room temperature for a further hour. The reaction mixture is diluted with diethyl ether and poured cautiously onto a mixture of 4 M hydrochloric acid and ice, the temperature not exceeding 5° C. The phases are separated, extraction is carried out with diethyl ether, the extracts are washed with water and saturated sodium chloride solution and dried over sodium sulphate, and the solvent is removed. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate 0-30%) to give 5.8 g of 2,3-dichloro-6-(1-methylenepropyl)anisole.
Name
2,3-dichlorophenyl propionate
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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